2,2'-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves the reaction of piperazine with N-(3-bromopropyl)phthalimide to yield the desired compound . The reaction is carried out under reflux conditions in the presence of anhydrous potassium carbonate (K₂CO₃) and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes . Additionally, its structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-piperazine-1,4-diylbisethanesulfonic acid: A Good’s buffer substance with similar structural features.
1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone): Used as a precursor for various synthetic applications.
Uniqueness
Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from other similar compounds .
Properties
Molecular Formula |
C28H32N4O6 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
4-[3-[4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoyl]piperazin-1-yl]-3-oxopropyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C28H32N4O6/c33-19(5-7-31-25(35)21-15-1-2-16(13-15)22(21)26(31)36)29-9-11-30(12-10-29)20(34)6-8-32-27(37)23-17-3-4-18(14-17)24(23)28(32)38/h1-4,15-18,21-24H,5-14H2 |
InChI Key |
FUOXFHIEQSYXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)CCN5C(=O)C6C7CC(C6C5=O)C=C7 |
Origin of Product |
United States |
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